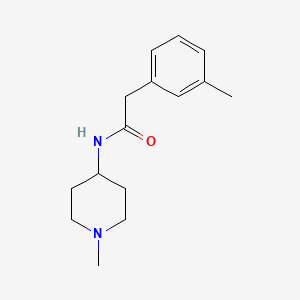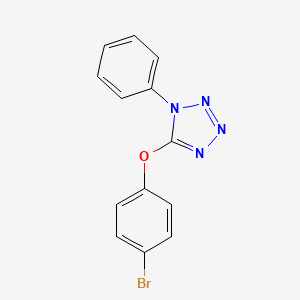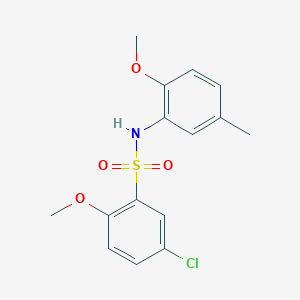![molecular formula C15H29N5OS B5324037 N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide, commonly known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and sirtuins. In
Wirkmechanismus
CPTH exerts its biological effects by inhibiting the activity of N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins. This compound are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of this compound by CPTH leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Sirtuins, on the other hand, are a class of NAD-dependent deacetylases that play a crucial role in regulating cellular metabolism and stress response. CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
Biochemical and Physiological Effects
CPTH has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, CPTH has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPTH is its potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. However, one of the limitations of CPTH is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions for CPTH research can be identified. One potential avenue of research is the development of more potent and selective HDAC and sirtuin inhibitors based on the structure of CPTH. Another direction is the investigation of the potential therapeutic applications of CPTH in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems to improve the bioavailability of CPTH and other hydrazinecarbothioamide derivatives may also be an area of future research.
Conclusion
In conclusion, CPTH is a promising chemical compound that exhibits potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. CPTH has also been shown to exhibit potent anti-tumor and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of CPTH and other hydrazinecarbothioamide derivatives.
Synthesemethoden
The synthesis of CPTH involves the reaction of cyclohexyl isothiocyanate with 3-(4-methyl-1-piperazinyl)propanoic acid hydrazide in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product, CPTH. This method has been described in detail in a research article by Lobera et al. (2013).
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. CPTH has also been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, CPTH has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to enhance the activity of sirtuins, a class of enzymes that play a crucial role in regulating cellular metabolism and stress response.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(4-methylpiperazin-1-yl)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5OS/c1-19-9-11-20(12-10-19)8-7-14(21)17-18-15(22)16-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H,17,21)(H2,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUJPFKVTQKYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)


![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)

![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)
